molecular formula C10H14O2 B6173096 5-methyl-3-(propan-2-yl)benzene-1,2-diol CAS No. 1443106-53-3

5-methyl-3-(propan-2-yl)benzene-1,2-diol

Cat. No.: B6173096
CAS No.: 1443106-53-3
M. Wt: 166.2
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Description

This compound is commercially available (95% purity) and has been utilized as a precursor in synthesizing herzogole, a monoterpene benzodioxole found in Bolivian essential oils . Its synthesis involves reacting the diol with diiodomethane in dimethylformamide (DMF) using cesium carbonate as a base, forming a methylenedioxy bridge . Key spectral data include:

  • Retention Indices (RI): 1487 (DB-5 column), 2728 (Wax column)
  • EI-MS (70 eV): m/z 166 [M]⁺ (50%), 151 (100%), 133 (13%) .

The compound’s structural validation was confirmed via NMR and mass spectral comparisons between synthetic and isolated herzogole .

Properties

CAS No.

1443106-53-3

Molecular Formula

C10H14O2

Molecular Weight

166.2

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(propan-2-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation reactions to introduce the hydroxyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(propan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-methyl-3-(propan-2-yl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-3-(propan-2-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural analogs of 5-methyl-3-(propan-2-yl)benzene-1,2-diol, focusing on substituents, sources, and applications:

Compound Name Substituents Source/Synthesis Key Activities/Applications References
This compound 5-methyl, 3-isopropyl Chemical synthesis Herzogole precursor; essential oils
3,4-Dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol 3,4-dibromo, 5-(methylsulfonylmethyl) Marine alga Rhodomela confervoides Antioxidant (DPPH/ABTS scavenging)
Piceatannol 4-stilbene, 3,5-dihydroxyphenyl, 1,2-diol Natural (plants, algae) Superoxide scavenger; anticancer
HL1 (Schiff base) 3-((4-chlorophenylimino)methyl), 1,2-diol Chemical synthesis Metal complexes for drug development
Isoproterenol 4-(1-hydroxy-2-(isopropylamino)ethyl), 1,2-diol Synthetic β-adrenergic agonist; asthma treatment

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